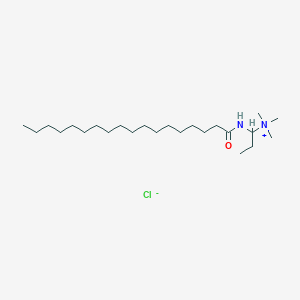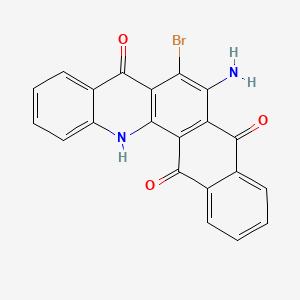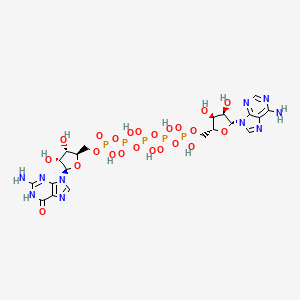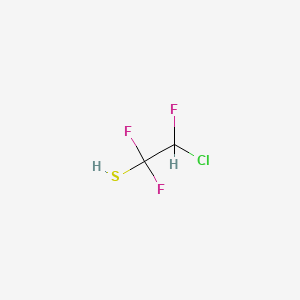
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C24H51ClN2O. It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by quaternization with methyl chloride. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Tertiary amines or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecanoyl chloride and N,N-dimethyl-1,3-propanediamine
Reaction Control: Monitoring temperature, pressure, and reaction time
Purification: Using distillation or crystallization to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced to amines under specific conditions
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: Formation of oxides and hydroxides
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Wissenschaftliche Forschungsanwendungen
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Employed in cell culture studies for its surfactant properties
Medicine: Investigated for its potential antimicrobial and antifungal activities
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Wirkmechanismus
The mechanism of action of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium bromide
Uniqueness
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride stands out due to its specific chain length and quaternary ammonium structure, which confer unique surfactant properties and antimicrobial efficacy.
Eigenschaften
CAS-Nummer |
36495-65-5 |
|---|---|
Molekularformel |
C24H51ClN2O |
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
trimethyl-[1-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C24H50N2O.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(27)25-23(7-2)26(3,4)5;/h23H,6-22H2,1-5H3;1H |
InChI-Schlüssel |
OHANZUSHCSEVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)







